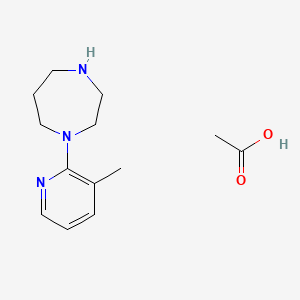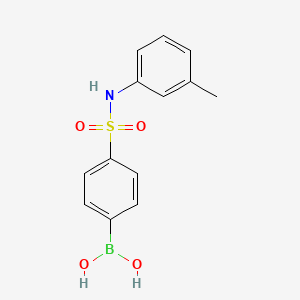
(S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) BF4, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium-based catalysts, such as 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate , are commonly used in various chemical reactions due to their high reactivity and selectivity .
Molecular Structure Analysis
The molecular structure of rhodium-based catalysts typically includes a rhodium center coordinated to various ligands . The exact structure of “(S)-(-)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) BF4, 97%” could not be found in the searched resources.Chemical Reactions Analysis
Rhodium-based catalysts are known to facilitate a variety of chemical reactions, including hydrogenation, hydroformylation, and Heck reactions . The specific reactions that “(S)-(-)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) BF4, 97%” can catalyze are not available in the searched resources.Aplicaciones Científicas De Investigación
Rhodium Complexes in Catalysis
Rhodium complexes are pivotal in homogeneous catalysis, offering pathways for efficient and selective chemical transformations. They are instrumental in hydrogenation reactions, carbon-carbon bond formation, and the synthesis of chiral molecules. The unique electronic and structural properties of rhodium complexes allow for precise control over reaction conditions, leading to high yields and selectivity. Research in this area focuses on developing new rhodium catalysts that can facilitate reactions under milder conditions, with broader substrate scopes and higher turnover numbers, aiming for more sustainable and environmentally friendly processes (Medici et al., 2021).
Phosphine Ligands in Organic Synthesis
Phosphine ligands, including those with biphenyl and bipyridine moieties, are crucial for the activation and stabilization of metal catalysts used in organic synthesis. They play a significant role in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, which are foundational methods for constructing complex organic molecules. The steric and electronic properties of these ligands can be finely tuned to achieve high levels of regio- and stereoselectivity. The development of new phosphine ligands continues to be a vibrant area of research, aiming to expand the utility of metal-catalyzed reactions for synthesizing biologically active compounds and materials for technological applications (Pellissier, 2011).
OLED Materials
The application of rhodium complexes and related materials in OLEDs represents a merging of organic electronics and materials science. Rhodium complexes, owing to their ability to exhibit phosphorescence, are explored as potential emitters in OLED devices. The design and synthesis of new organic semiconductors, including those based on rhodium, aim to improve the efficiency, stability, and color purity of OLEDs. This research is crucial for advancing display technology and developing new types of light-emitting materials (Chi & Chou, 2010).
Mecanismo De Acción
The mechanism of action for rhodium-based catalysts often involves the coordination of substrates to the rhodium center, followed by a series of bond-making and bond-breaking steps . The specific mechanism of action for “(S)-(-)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) BF4, 97%” is not available in the searched resources.
Propiedades
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4P2.C8H12.BF4.Rh/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-26H,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBGWKDXLJSPBK-ONEVTFJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1CC=CCCC=C1.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1/C=C\CC/C=C\C1.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46BF4N2O4P2Rh- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
573718-56-6 |
Source


|
| Record name | (1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B6341478.png)
![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)


![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)


![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)




